molecular formula C19H21FN2O3S B5123381 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide

4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide

Cat. No. B5123381
M. Wt: 376.4 g/mol
InChI Key: QQBLVPDJQRAWNB-UHFFFAOYSA-N
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Description

4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as FMPB, and it has a molecular formula of C20H23FN2O2S.

Scientific Research Applications

FMPB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy.

Mechanism of Action

The mechanism of action of FMPB involves the inhibition of enzymes through binding to their active sites. It has been found to bind to the active site of carbonic anhydrase II through the formation of a hydrogen bond with the zinc ion in the enzyme's active site. This results in the inhibition of the enzyme's activity, which is essential for the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
FMPB has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. This inhibition results in the modulation of various physiological processes, including acid-base balance, neurotransmission, and muscle contraction.

Advantages and Limitations for Lab Experiments

FMPB has several advantages for lab experiments, including its stability and solubility in organic solvents. However, it also has some limitations, including its low yield in the synthesis process and its potential toxicity.

Future Directions

There are several future directions for the research on FMPB, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as catalysis and materials science, and the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, more studies are needed to determine the safety and toxicity of FMPB and its potential side effects on the human body.
In conclusion, FMPB is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Its inhibition of enzymes makes it a promising candidate for the development of drugs for the treatment of various diseases. However, more research is needed to explore its full potential and determine its safety and toxicity.

Synthesis Methods

The synthesis of FMPB involves the reaction of 4-fluorobenzoyl chloride with N-phenyl-4-methylpiperidine-4-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained by purification through column chromatography. The yield of the synthesis is typically around 60%.

properties

IUPAC Name

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-13-15(7-8-17(18)20)19(23)21-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBLVPDJQRAWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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